2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide
Overview
Description
Reagents: Methylthiol, base catalyst
Conditions: Room temperature
Reaction: Substitution of a hydrogen atom on the benzene ring with a methylsulfanyl group.
Step 3: Attachment of Phenylbutan-2-yl Group
Reagents: 4-phenylbutan-2-amine, coupling agent (e.g., EDC, HOBt)
Conditions: Room temperature, inert atmosphere
Reaction: Formation of an amide bond between the benzamide core and the phenylbutan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the methoxy and methylsulfanyl groups through substitution reactions. The phenylbutan-2-yl group can be attached via an amide bond formation.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Conditions: Room temperature to mild heating
-
Reduction: : The amide bond can be reduced to an amine.
Reagents: Reducing agents (e.g., lithium aluminum hydride, borane)
-
Substitution: : The methoxy group can be substituted with other functional groups.
Reagents: Nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzamide derivatives
Scientific Research Applications
2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various functionalized benzamides.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity. The phenylbutan-2-yl group may enhance its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)benzamide
- 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutyl)benzamide
- 2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-1-yl)benzamide
Uniqueness
2-methoxy-4-(methylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide is unique due to the specific combination of functional groups and the position of the phenylbutan-2-yl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(4-phenylbutan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(21)17-12-11-16(23-3)13-18(17)22-2/h4-8,11-14H,9-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCXXCJYWDPQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.